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Compound of Interest

(4'-(Trifluoromethyl)-[1,1'-
Compound Name:

biphenyl]-4-yl)methanol

cat. No.: B1322072

Technical Data Sheet: (4'-(Trifluoromethyl)-[1,1'-
biphenyl]-4-yl)methanol

An In-depth Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectral
properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. It includes key gquantitative
data, detailed experimental protocols for property determination and synthesis, and
visualizations of relevant chemical workflows.

Compound Identification

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol is a fluorinated aromatic alcohol. The
presence of the trifluoromethyl group significantly influences its electronic properties and
reactivity, making it a valuable building block in medicinal chemistry and materials science.
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Identifier Value

IUPAC Name [4-[4-(trifluoromethyl)phenyl]phenylmethanol[1]
CAS Number 457889-46-2[1]

Molecular Formula C14H11F30[1][2]

Molecular Weight 252.23 g/mol [1][2][3]

InChlKey YCVFDTRUBSFXSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C0)C2=CC=C(C=C2)C(F)
(F)F[1]

Physical and Chemical Properties

The compound is a stable solid under standard conditions. Its high melting point is

characteristic of rigid biphenyl structures.

Property Value

Melting Point 147-149 °CJ3]

Appearance White to off-white solid[3]

Boiling Point Experimental data not readily available.

pKa Experimental data not readily available.
Limited solubility in water; more readily soluble

Solubility in organic solvents like ethanol, methanol, and
ethers.[4]
Store at room temperature, sealed in a dry

Storage

environment.[3]

Spectral Data

While specific experimental spectra for this compound are not widely published, the expected

characteristics based on its structure are outlined below.

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/22015014
https://pubchem.ncbi.nlm.nih.gov/compound/22015014
https://pubchem.ncbi.nlm.nih.gov/compound/22015014
https://www.scbt.com/p/4prime-trifluoromethyl1-1prime-biphenyl-4-ylmethanol-457889-46-2
https://pubchem.ncbi.nlm.nih.gov/compound/22015014
https://www.scbt.com/p/4prime-trifluoromethyl1-1prime-biphenyl-4-ylmethanol-457889-46-2
https://amp.chemicalbook.com/ProductChemicalPropertiesCB9152278_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/22015014
https://amp.chemicalbook.com/ProductChemicalPropertiesCB9152278_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB9152278_EN.htm
https://www.nbinno.com/article/other-organic-chemicals/chemical-properties-applications-4-trifluoromethyl-phenyl-methanol-lm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB9152278_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Technique Expected Characteristics

Aromatic protons (in the 7-8 ppm range), a

singlet for the benzylic methylene protons (-
H NMR g v ylene p (

CHz-), and a broad singlet for the hydroxyl

proton (-OH).

Signals for aromatic carbons, the benzylic
carbon (~60-70 ppm), and a characteristic

13C NMR _
quartet for the trifluoromethyl carbon due to C-F

coupling.

1°F NMR A sharp singlet corresponding to the -CFs group.

A broad absorption band for the O-H stretch
(around 3200-3600 cm™1), C-H stretches

IR Spectroscopy (aromatic and aliphatic), C=C aromatic stretches
(around 1400-1600 cm™~1), and strong C-F
stretching bands (around 1100-1300 cm™1),

Experimental Protocols

The following sections detail generalized but robust methods for the determination of key
physical properties and a specific protocol for the synthesis of the title compound.

Melting Point Determination (Capillary Method)

A standard and reliable method for determining the melting point of a crystalline solid.

o Sample Preparation: A small amount of the dry, crystalline (4'-(Trifluoromethyl)-[1,1'-
biphenyl]-4-yl)methanol is finely crushed into a powder. The powder is packed into a
capillary tube to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thomas-
Hoover Uni-Melt or similar device).

e Measurement: The sample is heated at a controlled rate (initially rapid, then ~1-2 °C per
minute near the expected melting point).
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Data Recording: The temperature range is recorded from the point at which the first drop of
liquid appears to the point at which the entire sample has melted into a clear liquid. This
range is reported as the melting point.

Qualitative Solubility Test

This protocol provides a general assessment of the compound's solubility in various solvents.

Sample Preparation: Approximately 10-20 mg of the compound is placed into a small test
tube.

Solvent Addition: The solvent to be tested (e.g., water, ethanol, DMSO, dichloromethane) is
added dropwise (typically starting with 0.5 mL).

Observation: The mixture is agitated or vortexed for 1-2 minutes. The sample is visually
inspected for dissolution.

Classification: The solubility is classified as "soluble” (no solid remains), "partially soluble”
(some solid remains but a noticeable amount has dissolved), or "insoluble" (no visible
change).

Synthesis via Reduction
A documented method for synthesizing (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

involves the reduction of its corresponding carboxylic acid.[3]

Reaction Setup: Lithium aluminum hydride (LiAIH4, 2.0 M solution in THF, 6.00 mmol) is
dissolved in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried flask under a nitrogen
atmosphere and cooled to 0 °C.

Addition of Precursor: A solution of 4'-[4-(trifluoromethyl)phenyl]benzoic acid (1.5 mmol) in
anhydrous THF (10 mL) is added dropwise to the stirred LiAIH4 solution.

Reaction: The mixture is allowed to warm to room temperature and stirred for 4 hours.

Work-up and Quenching: The reaction is cooled back to 0 °C. Water (0.23 mL), 3.0 M
potassium hydroxide (KOH) solution (0.23 mL), and finally more water (0.77 mL) are added
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sequentially and slowly to quench the excess LiAlHa. The mixture is stirred at 0 °C for an
additional hour.

« |solation: The resulting solid residue is removed by filtration. The organic phase is dried over
anhydrous sodium sulfate (Na2SOa), filtered, and concentrated under reduced pressure.

 Purification: The crude product is purified by column chromatography to yield the final
compound.[3]

Visualizations: Synthesis Workflows

The synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol typically involves the
creation of the biphenyl backbone followed by functional group modification.

4-Bromobenzoic Acid

Pd Catalyst (e.g., Pd(PPhs)a)
Base (e.g., K2COs)
Solvent (e.g., Toluene/H20)

4'~(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid

| 4-(Trifluoromethyl)phenylboronic Acid

4'-(Trifluoromethyl)-[1,1'-biphenyl]
-4-carboxylic Acid

on 1) LiAlH4 in THF, 0 °C to RT
2) H20, KOH(aq) quench

Filtration & (4'-(Trifluoromethyl)-[1,1"-biphenyl]
Column Chromatograph -4-yl)methanol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://amp.chemicalbook.com/ProductChemicalPropertiesCB9152278_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB9152278_EN.htm
https://www.nbinno.com/article/other-organic-chemicals/chemical-properties-applications-4-trifluoromethyl-phenyl-methanol-lm
https://www.benchchem.com/product/b1322072#physical-properties-of-4-trifluoromethyl-1-1-biphenyl-4-yl-methanol
https://www.benchchem.com/product/b1322072#physical-properties-of-4-trifluoromethyl-1-1-biphenyl-4-yl-methanol
https://www.benchchem.com/product/b1322072#physical-properties-of-4-trifluoromethyl-1-1-biphenyl-4-yl-methanol
https://www.benchchem.com/product/b1322072#physical-properties-of-4-trifluoromethyl-1-1-biphenyl-4-yl-methanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1322072?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

